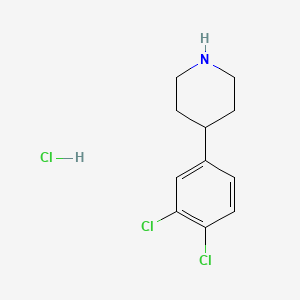

4-(3,4-Dichlorophenyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLFIIRHBCZFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678256 | |

| Record name | 4-(3,4-Dichlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99329-54-1 | |

| Record name | 4-(3,4-Dichlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dichlorophenyl)piperidine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)piperidine hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. It acts as a key intermediate in the development of drugs that inhibit the re-uptake of neurotransmitters such as dopamine and norepinephrine, making it valuable in treating conditions like depression, anxiety disorders, and Parkinson's disease .

Case Study: Neurotransmitter Re-uptake Inhibitors

Research has shown that derivatives of 4-(3,4-Dichlorophenyl)piperidine hydrochloride can serve as effective monoamine neurotransmitter re-uptake inhibitors. For instance, studies have identified several analogues that exhibit significant activity against dopamine and norepinephrine transporters while showing reduced serotonin transporter activity, which is crucial for minimizing side effects associated with antidepressant therapies .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating herbicides. Its structure allows it to effectively control unwanted plant growth while aiming to reduce environmental impact. The specificity of its action helps in minimizing damage to non-target species .

Biochemical Research

Researchers employ this compound in studies related to receptor binding and signal transduction. This application enhances the understanding of various cellular processes and the mechanisms underlying diseases. The compound's ability to interact with specific receptors makes it a valuable tool in pharmacological studies .

Material Science

The properties of this compound also lend themselves to applications in material science. It is used in developing advanced materials such as coatings and polymers that require specific chemical resistance. This versatility allows for innovations in creating materials with tailored properties for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in various analytical methods, including chromatography. Its use ensures the accuracy and reliability of results when separating and identifying complex mixtures .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Effective treatment options for mental health |

| Agricultural Chemistry | Used in herbicide formulation | Minimizes environmental impact |

| Biochemical Research | Studies receptor binding and signal transduction | Enhances understanding of cellular processes |

| Material Science | Development of advanced materials (coatings, polymers) | Tailored properties for specific applications |

| Analytical Chemistry | Reference standard in chromatography | Ensures accuracy and reliability |

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at dopamine D3 and D2 receptors, preferentially binding to the D3 receptor. This interaction can modulate neurotransmitter activity and influence various physiological processes.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A piperidine ring substituted with a 3,4-dichlorobenzyl group at the 4-position.

- Computational properties: Hydrogen bond donors (2), acceptors (1), topological polar surface area (12 Ų), and moderate lipophilicity due to dichlorophenyl substitution .

Comparison with Structurally Similar Compounds

Substituted Dichlorophenylpiperidine Derivatives

Key Observations :

- Substitution Position : The 3,4-dichloro configuration (target compound) vs. 2,3-dichloro () alters electronic and steric profiles, impacting receptor binding .

- Functional Groups : Addition of fluorobenzoyl () or acetyl groups () enhances target specificity (e.g., opioid vs. antimicrobial activity).

- Chirality : The (S)-enantiomer in demonstrates enantioselective biological activity, emphasizing the role of stereochemistry in drug design.

Monochlorophenyl and Non-Halogenated Piperidine Analogs

Biological Activity

4-(3,4-Dichlorophenyl)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a dichlorophenyl group. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various pathogens, demonstrating significant activity.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound ranged from 0.22 to 0.25 µg/mL against several bacterial strains, indicating strong antibacterial properties .

- Biofilm Inhibition : The compound showed substantial inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics such as Ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 65 |

| Staphylococcus epidermidis | 0.25 | 70 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines.

- Cell Viability Assays : The compound demonstrated IC50 values greater than 60 µM, indicating non-cytotoxicity at lower concentrations while still showing potential for further development .

- Mechanism of Action : Preliminary findings suggest that the compound may inhibit critical enzymes involved in cancer cell proliferation, although further studies are needed to elucidate the exact mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have indicated that modifications to the piperidine and phenyl rings significantly affect its potency.

- Substituents : The presence of electron-withdrawing groups like chlorine enhances antibacterial activity compared to unsubstituted analogs .

- Linker Variations : Changes in the linker between the piperidine and phenyl groups can lead to variations in both antimicrobial and anticancer activities .

Case Studies

- In Vitro Study on Bacterial Resistance : A study evaluated the efficacy of this compound in overcoming bacterial resistance mechanisms. Results indicated that the compound could synergistically enhance the activity of existing antibiotics, thus reducing their MICs when used in combination therapies .

- Anticancer Screening : In a screening of novel compounds for anticancer activity, this piperidine derivative was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 274.16 g/mol | ESI-MS |

| LogP (Octanol/Water) | 2.8 ± 0.3 | Shake-flask |

| Aqueous Solubility (25°C) | 1.2 mg/mL (pH 7.4) | UV spectrophotometry |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 4-(3-Chlorophenyl)piperidine | Incomplete aryl halide coupling | Increase Pd catalyst loading (5 mol%) |

| Piperidine N-oxide | Oxidation during workup | Use argon atmosphere and BHT stabilizer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.